molecular formula C6H4Cl2O B058162 3,5-Dichlorophenol CAS No. 591-35-5

3,5-Dichlorophenol

Cat. No. B058162
CAS RN: 591-35-5
M. Wt: 163 g/mol
InChI Key: VPOMSPZBQMDLTM-UHFFFAOYSA-N
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Patent
US04642311

Procedure details

To a stirred suspension of calcium hydroxide (61 gm), sodium carbonate (69.7 gm), and 3,5 dichlorophenol (20.97 gm) in water (436 ml) at 74° is added chloroform (45.3 gm) over 90 minutes. The solution is refluxed for 31/2 hours. After the slow addition of concentrated hydrochloric acid (170 ml), the acidic solution is steam distilled the aqueous residue is cooled and the solid which separates is filtered. Recrystallization from toluene gives 1.1 gm of 2,6-dichloro-4-hydroxybenzaldehyde.
Quantity
61 g
Type
reactant
Reaction Step One
Quantity
69.7 g
Type
reactant
Reaction Step One
Quantity
20.97 g
Type
reactant
Reaction Step One
Name
Quantity
436 mL
Type
solvent
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step Two
Quantity
45.3 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[Ca+2].[OH-].[C:4](=O)([O-])[O-:5].[Na+].[Na+].[Cl:10][C:11]1[CH:12]=[C:13]([OH:18])[CH:14]=[C:15]([Cl:17])[CH:16]=1.Cl>O.C(Cl)(Cl)Cl>[Cl:10][C:11]1[CH:12]=[C:13]([OH:18])[CH:14]=[C:15]([Cl:17])[C:16]=1[CH:4]=[O:5] |f:0.1.2,3.4.5|

Inputs

Step One
Name
Quantity
61 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]
Name
Quantity
69.7 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
20.97 g
Type
reactant
Smiles
ClC=1C=C(C=C(C1)Cl)O
Name
Quantity
436 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
170 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
45.3 g
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is refluxed for 31/2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
distilled the aqueous residue
TEMPERATURE
Type
TEMPERATURE
Details
is cooled
FILTRATION
Type
FILTRATION
Details
the solid which separates is filtered
CUSTOM
Type
CUSTOM
Details
Recrystallization from toluene

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=O)C(=CC(=C1)O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 1.1 g
YIELD: CALCULATEDPERCENTYIELD 4.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.